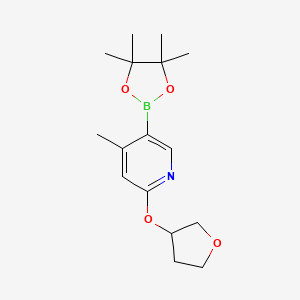

![molecular formula C8H6BrClN2 B577539 4-Bromo-6-chloro-2-methyl-1H-benzo[d]imidazole CAS No. 1215205-57-4](/img/structure/B577539.png)

4-Bromo-6-chloro-2-methyl-1H-benzo[d]imidazole

Descripción general

Descripción

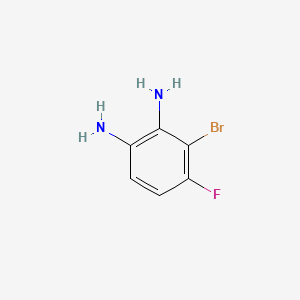

“4-Bromo-6-chloro-2-methyl-1H-benzo[d]imidazole” is a heterocyclic compound . It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Molecular Structure Analysis

The molecular structure of “4-Bromo-6-chloro-2-methyl-1H-benzo[d]imidazole” includes an imidazole ring, which is a key component of many functional molecules . The compound has a molecular weight of 245.51 .Aplicaciones Científicas De Investigación

Pharmaceutical Research

4-Bromo-6-chloro-2-methyl-1H-benzo[d]imidazole is a valuable intermediate in pharmaceutical research. Imidazole derivatives are known for their therapeutic potential, exhibiting a wide range of biological activities. This compound can be utilized in the synthesis of novel drugs with potential antibacterial, antifungal, and antiviral properties . Its structural motif is common in several drugs, making it a key subject in drug design and discovery processes.

Agrochemical Development

In the field of agrochemicals, imidazole compounds play a crucial role. They serve as intermediates in the synthesis of pesticides and herbicides. The presence of bromine and chlorine atoms in 4-Bromo-6-chloro-2-methyl-1H-benzo[d]imidazole could be leveraged to develop new compounds with enhanced activity against a variety of agricultural pests .

Dyes for Solar Cells

Imidazole derivatives are being explored for their application in solar cell technology. They can be used in the synthesis of dyes and pigments that improve the efficiency of photovoltaic cells. The compound’s structure allows for the creation of complex molecules that can serve as light-absorbing layers in dye-sensitized solar cells .

Functional Materials

This compound’s derivatives are investigated for their use in creating functional materials. These materials have applications in various industries, including electronics, where they can be used to develop new types of semiconductors or conductive polymers .

Catalysis

4-Bromo-6-chloro-2-methyl-1H-benzo[d]imidazole can be used in catalysis research. Imidazole-based catalysts are significant in organic synthesis, offering pathways to create complex molecules with high precision. They are particularly useful in reactions requiring regiocontrolled synthesis of substituted imidazoles .

Synthesis of Heterocyclic Compounds

The compound is a key precursor in the synthesis of various heterocyclic compounds. These compounds are essential in developing new molecules with potential applications in medicinal chemistry, such as antitumor agents .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Imidazole derivatives, to which this compound belongs, have been known to exhibit a broad range of biological activities, interacting with various targets such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to different biological activities .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, indicating diverse molecular and cellular effects .

Propiedades

IUPAC Name |

4-bromo-6-chloro-2-methyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClN2/c1-4-11-7-3-5(10)2-6(9)8(7)12-4/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXMZJEHRYZRXJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681992 | |

| Record name | 4-Bromo-6-chloro-2-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-6-chloro-2-methyl-1H-benzo[d]imidazole | |

CAS RN |

1215205-57-4 | |

| Record name | 7-Bromo-5-chloro-2-methyl-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215205-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-6-chloro-2-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![12-Hydroxy-1,10-bis(4-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B577464.png)